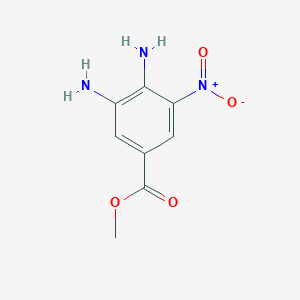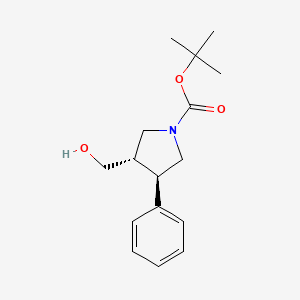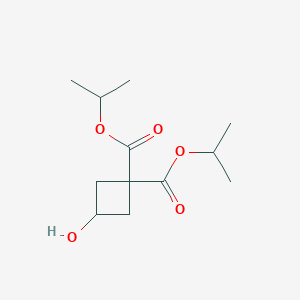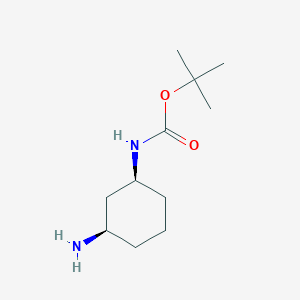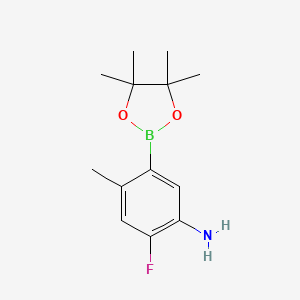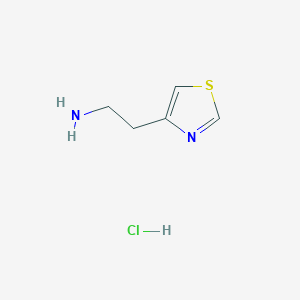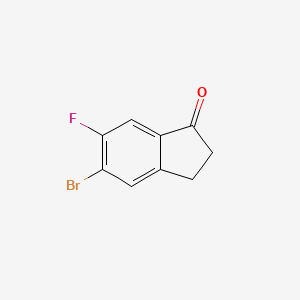
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one
Overview
Description
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is a chemical compound with the CAS Number: 866862-25-1 . It has a molecular weight of 229.05 . The IUPAC name for this compound is 5-bromo-6-fluoro-1-indanone . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C9H6BrFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Synthesis and Transformation
5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one is involved in various synthesis and transformation processes. Fujimura et al. (1984) described a transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2 (1H)-ones into indazole derivatives, highlighting the potential of similar compounds in chemical transformations (Fujimura et al., 1984).
Halogen-Rich Intermediate Synthesis
The compound has been used in the synthesis of halogen-rich intermediates. For instance, Wu et al. (2022) synthesized 5-bromo-2-chloro-4-fluoro-3-iodopyridine, a halogen-rich intermediate, for the creation of pentasubstituted pyridines, demonstrating its use in medicinal chemistry research (Wu et al., 2022).
Suzuki Reaction and Boronic Acid Derivatives
Sutherland and Gallagher (2003) used 5-bromo-2-fluoro-3-pyridylboronic acid in the Suzuki reaction to create disubstituted fluoropyridines, highlighting the versatility of such compounds in organic synthesis (Sutherland & Gallagher, 2003).
Friedel-Crafts Reaction
Müller and Weyerstahl (1975) explored the Friedel-Crafts reaction of similar compounds, demonstrating the selective reaction of halogen atoms in the synthesis of bromo alkenyl anisole and bromo indanes, which is significant in organic synthesis (Müller & Weyerstahl, 1975).
Stability Studies
Bradshaw et al. (1991) investigated the stability of alkoxy-substituted inden-2-ones, which are closely related to this compound. Their work sheds light on the stability of such compounds under various conditions, which is crucial for their application in chemical synthesis (Bradshaw, Jones, & Nongrum, 1991).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
The primary targets of 5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one are currently unknown. This compound is a relatively new chemical entity and research into its specific molecular targets is ongoing .
Mode of Action
As research progresses, it is expected that more information about how this compound interacts with its targets will become available .
Biochemical Pathways
It is likely that this compound interacts with multiple pathways, given its complex chemical structure .
Pharmacokinetics
Given its molecular weight of 22905 , it is likely to have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. As research progresses, it is expected that more information about the effects of this compound will become available .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals could potentially affect its action .
Biochemical Analysis
Biochemical Properties
5-bromo-6-fluoro-2,3-dihydro-1H-inden-1-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, affecting the metabolic pathways they regulate. Additionally, this compound can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. This compound has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of genes involved in cell proliferation, apoptosis, and differentiation. These changes in gene expression can lead to alterations in cellular function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of enzyme activity, leading to changes in metabolic pathways and cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound has been found to be relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation. These temporal effects highlight the importance of considering the duration of exposure when studying the biochemical properties of this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal or no observable effects on the animals. As the dosage increases, the compound can exhibit significant biological activity, including modulation of enzyme activity, changes in gene expression, and alterations in cellular metabolism. High doses of this compound may lead to toxic or adverse effects, such as organ damage or systemic toxicity. These dosage-dependent effects underscore the importance of careful dose optimization in preclinical studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with cytochrome P450 enzymes. These enzymes play a crucial role in the oxidative metabolism of the compound, leading to the formation of metabolites that can be further processed by other enzymatic pathways. The interaction with cytochrome P450 enzymes can also affect the metabolic flux and levels of other metabolites, influencing overall cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes and its localization within different cellular compartments. The distribution of this compound can affect its biological activity and its ability to reach target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect cellular energy metabolism. The subcellular localization of this compound can therefore have significant implications for its biochemical and cellular effects .
Properties
IUPAC Name |
5-bromo-6-fluoro-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFO/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPJWOVWPFKCPHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=CC(=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866862-25-1 | |
| Record name | 5-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


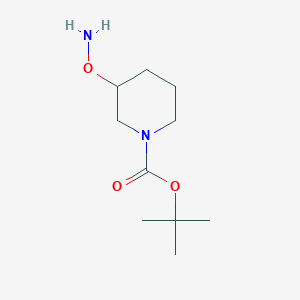
![2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride](/img/structure/B1404229.png)

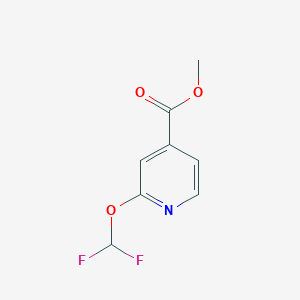
![4-((4-Amino-6-(5-chloro-1,3-dihydrobenzo[de]isochromen-6-yl)-1,3,5-triazin-2-yl)thio)butanoic acid](/img/structure/B1404235.png)
![5-Methoxy-1,3-dimethyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1404236.png)
